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molecular formula C8H15BrS B3272908 [(2-Bromoethyl)sulfanyl]cyclohexane CAS No. 5755-61-3

[(2-Bromoethyl)sulfanyl]cyclohexane

Cat. No. B3272908
M. Wt: 223.18 g/mol
InChI Key: YGQOMTRGSXFOEB-UHFFFAOYSA-N
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Patent
US08084470B2

Procedure details

19.4 ml (225.0 mmol) of 1,2-dibromoethane and 4.1 g (30.0 mmol) of K2CO3 were added to a solution of 3.7 ml (30.0 mmol) of cyclohexanethiol in DMF (46 ml). After 2 hours of stirring at RT, the mixture was diluted with diethyl ether (200 ml) and washed with saturated aqueous NaCl solution. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The resulting 6.1 g of crude product (2-bromoethyl)(cyclohexyl)sulfane were used for the further reaction without being purified further.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3]Br.C([O-])([O-])=O.[K+].[K+].[CH:11]1([SH:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>CN(C=O)C.C(OCC)C>[Br:1][CH2:2][CH2:3][S:17][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
19.4 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.7 mL
Type
reactant
Smiles
C1(CCCCC1)S
Name
Quantity
46 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 hours of stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting 6.1 g of crude product (2-bromoethyl)(cyclohexyl)sulfane were used for the further reaction
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCCSC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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